Bis(methacrylato-O)chromium
Description
Historical Overview of Metal-Methacrylate Chemistry in Polymer Science
The journey into the world of synthetic polymers began in the 19th century, with pioneering work on cellulose (B213188) derivatives by Henri Braconnot in 1811. acs.org A significant milestone was the creation of the first fully synthetic polymer, Bakelite, by Leo Baekeland in 1907. acs.org The understanding of polymers as long-chain molecules, a concept championed by Hermann Staudinger in the 1920s, laid the foundation for modern polymer science. acs.org
Within this expanding field, poly(methyl methacrylate) (PMMA) was first produced in 1933 and quickly found applications where transparency and weather resistance were crucial. google.com The idea of combining the properties of metals with polymers to create materials with enhanced characteristics, such as improved thermal stability and mechanical strength, gained traction in the mid-20th century. rsc.org Research into metal-containing polymers began in earnest in the early 1960s, with studies on the polymerization of vinyl ferrocene (B1249389) and other vinylic transition metal π-complexes. rsc.org These early investigations into "metallopolymers" opened a new frontier in materials science, aiming to synergize the advantages of both metals and polymers. rsc.org
The development of ionomers in the 1960s, through the copolymerization of ethylene (B1197577) with unsaturated carboxylic acids like acrylic or methacrylic acid, marked a key advancement. google.com These materials, cross-linked with metal ions, demonstrated properties of both thermoplastics and thermosets, highlighting the influence of metal-ligand interactions on polymer characteristics. google.com Specifically, the use of metal salts in conjunction with organic halides was explored as initiator systems for the polymerization of methyl methacrylate (B99206), with the reactivity being highly dependent on the nature of the metal. wiley.com
Significance of Chromium in Coordination Polymerization Catalysis and Materials Science
Chromium is a transition metal with the atomic number 24 and is known for its hardness, high melting point, and exceptional resistance to corrosion. ontosight.ai These intrinsic properties have made it a cornerstone in materials science, primarily as an alloying element in stainless steel and for chrome plating. ontosight.ai
In the realm of polymer chemistry, chromium-based catalysts are of paramount importance. The Phillips catalyst, a silica-supported chromium oxide, is a widely used heterogeneous catalyst for ethylene polymerization, producing a significant portion of the world's high-density polyethylene (B3416737) (HDPE). google.com Homogeneous chromium catalysts have also been developed, offering high activity and selectivity in the oligomerization and polymerization of ethylene to produce valuable chemical feedstocks like 1-hexene (B165129) and 1-octene. acs.org
Chromium complexes, including those with methacrylate ligands, are recognized for their potential in catalysis and as cross-linking agents to enhance the mechanical and thermal properties of polymers. ontosight.aihep.com.cn Chromium(III) methacrylate, for instance, can be synthesized from the reaction of chromium(III) salts with methacrylic acid. ontosight.aihep.com.cn The resulting coordination compound can be incorporated into polymer chains, influencing the final material's properties. ontosight.ai Studies on various chromium complexes have demonstrated their ability to catalyze ring-opening copolymerization reactions, leading to the production of polyesters and polycarbonates with good control over molecular weight and dispersity. ontosight.ai The versatility of chromium, with its accessible oxidation states (primarily +2, +3, and +6), allows for its participation in a wide range of chemical reactions, including redox processes and the formation of stable coordination complexes. smolecule.com
Research Scope and Objectives for Bis(methacrylato-O)chromium Studies within Current Chemical Landscape
This compound, with the chemical formula C8H14CrO5 and CAS number 69068-10-6, is a specific chromium coordination complex featuring two methacrylate ligands. smolecule.com The primary research interest in this and related chromium methacrylate compounds lies in their potential applications in materials science and catalysis. ontosight.aismolecule.com
The main objectives for studying this compound can be summarized as follows:
Synthesis and Characterization: Developing and refining synthetic routes, such as direct reaction of chromium salts with methacrylic acid or ligand exchange, is a fundamental objective. smolecule.com Characterization of the compound's structural and electronic properties through various spectroscopic and analytical techniques is crucial to understanding its behavior.
Catalytic Activity: A significant area of investigation is the role of this compound as a catalyst or initiator in polymerization reactions, particularly for polymethacrylates. ontosight.aismolecule.com Research aims to understand the mechanisms by which it facilitates polymerization and to evaluate its efficiency in controlling polymer properties like molecular weight and structure. hep.com.cn
Materials Modification: Another key objective is to explore its use as a cross-linking agent or additive to create novel polymer composites with enhanced properties. ontosight.ai By incorporating the chromium complex into a polymer matrix, researchers aim to improve mechanical strength, thermal stability, and other performance characteristics.
Coordination Chemistry: Understanding the coordination of the methacrylate ligands to the chromium center is essential. smolecule.com This includes studying the geometry of the complex and its reactivity, such as its participation in redox reactions which can alter the chromium oxidation state and influence its catalytic potential. smolecule.com
While detailed research findings specifically for this compound are limited in publicly available literature, studies on the closely related tris(methacrylato)chromium(III) provide valuable insights into the expected properties and reactivity of these types of complexes. The current chemical landscape positions these compounds as interesting targets for developing new catalysts and advanced materials.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
69068-10-6 |
|---|---|
Molecular Formula |
C8H14CrO5 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
chromium;2-methylprop-2-enoic acid;hydrate |
InChI |
InChI=1S/2C4H6O2.Cr.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2 |
InChI Key |
ZKSGMJIHJWZPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.O.[Cr] |
Origin of Product |
United States |
Synthetic Methodologies for Chromium Methacrylate Complexes
Synthetic Routes to Bis(methacrylato-O)chromium
The synthesis of this compound, a chromium(II) complex, requires careful control of reaction conditions to prevent the oxidation of the labile Cr(II) center to the more stable Cr(III) state. researchgate.netlibretexts.org Consequently, these reactions are typically performed under inert atmospheric conditions. While direct literature on the synthesis of this specific compound is scarce, plausible synthetic methodologies can be extrapolated from established principles of coordination and organometallic chemistry.
The carboxylation of Grignard reagents is a well-established method for forming carbon-carbon bonds and preparing carboxylic acids by reacting an organomagnesium halide with carbon dioxide. libretexts.orgjove.com This principle can be adapted to introduce carboxylate ligands to a metal center. In a hypothetical pathway for this compound, a Grignard reagent could be used to generate the methacrylate (B99206) anion in situ or to create a chromium-carbon bond that is subsequently carbonylated.
A more direct adaptation involves the reaction of a chromium(II) halide with a pre-formed methacrylate Grignard reagent. However, a more common and analogous approach in organometallic synthesis involves the reaction of a metal halide with the salt of the carboxylic acid, where the Grignard reagent is used to prepare the salt. adichemistry.comwikipedia.org
A proposed Grignard-based pathway could involve two main steps:
Formation of a Methacrylate Salt: Reaction of a suitable Grignard reagent (e.g., methylmagnesium bromide) with methacrylic acid to form magnesium methacrylate.
Salt Metathesis: Reaction of a chromium(II) precursor, such as chromium(II) chloride (CrCl₂), with the magnesium methacrylate salt. The thermodynamic driving force for this reaction would be the formation of a stable magnesium halide salt.
Table 1: Proposed Grignard-Related Synthetic Pathway
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1 | Methacrylic Acid, Grignard Reagent (e.g., CH₃MgBr) | Magnesium Methacrylate | Generation of the carboxylate ligand |
| 2 | Chromium(II) Chloride, Magnesium Methacrylate | This compound, MgCl₂ | Introduction of methacrylate ligand to Cr(II) center |
This table represents a proposed synthetic route based on general organometallic principles.
Direct reaction or salt metathesis is a common and straightforward method for synthesizing metal carboxylates. This approach involves the reaction of a metal salt with either the carboxylic acid or its corresponding alkali metal salt.
For the synthesis of this compound, this would entail the reaction of a chromium(II) salt, such as anhydrous chromium(II) chloride or chromium(II) acetate (B1210297), with two equivalents of a methacrylate source. A common methacrylate source is sodium methacrylate, which can be pre-synthesized by reacting methacrylic acid with a base like sodium bicarbonate. tandfonline.com The reaction would typically be conducted in a suitable solvent under an inert atmosphere to prevent the oxidation of the chromium(II) ion. researchgate.netnih.gov
Reaction Scheme: CrCl₂(s) + 2 Na(O₂CC(CH₃)=CH₂)(solv) → Cr(O₂CC(CH₃)=CH₂)₂(s) + 2 NaCl(solv)
The choice of solvent is critical and depends on the solubility of the chromium precursor and the sodium methacrylate. The insolubility of the resulting this compound or the sodium chloride byproduct could be used to drive the reaction to completion.
Ligand Exchange: This strategy involves the substitution of existing ligands on a chromium(II) center with methacrylate ligands. nih.gov A suitable precursor would be a chromium(II) complex with weakly coordinating ligands, such as chromium(II) acetate monohydrate dimer, [Cr(CH₃COO)₂]₂·2H₂O. The reaction with methacrylic acid could proceed by displacing the acetate ligands. The equilibrium can be shifted towards the product by removing the acetic acid byproduct, for example, by distillation.
Transmetalation: Transmetalation involves the transfer of ligands from one metal to another and is a fundamental reaction in organometallic chemistry. wikipedia.org In this context, a chromium(II) halide could react with a main-group organometallic methacrylate compound, such as tin or zinc methacrylate. The reaction is driven by the relative electronegativities of the metals and the formation of a more stable main-group halide. wikipedia.org
Comparative Synthetic Analysis with Related Chromium(III) Methacrylate Species (e.g., Tris(methacrylato)chromium(III))
In contrast to the chromium(II) species, the synthesis of Tris(methacrylato)chromium(III) is well-documented. tandfonline.comresearchgate.net A common and straightforward method involves the direct reaction of an aqueous solution of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) with a freshly prepared solution of sodium methacrylate. tandfonline.com The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 40°C) for several hours to yield the product as a microcrystalline powder. tandfonline.comresearchgate.net Maintaining the temperature is critical to prevent the homopolymerization of the methacrylate ligand. researchgate.net
The differences in synthetic approaches for the Cr(II) and Cr(III) methacrylate complexes are dictated by the distinct properties of the two oxidation states.
Table 2: Comparative Analysis of Synthetic Methodologies for Cr(II) and Cr(III) Methacrylate Complexes
| Feature | This compound (Cr(II)) | Tris(methacrylato)chromium(III) | Rationale / Reference |
|---|---|---|---|
| Chromium Precursor | Anhydrous Cr(II) salt (e.g., CrCl₂) | Hydrated Cr(III) salt (e.g., CrCl₃·6H₂O) | Cr(III) is the more stable oxidation state in aqueous and aerobic conditions. researchgate.nettandfonline.com |
| Stoichiometry (Metal:Ligand) | 1:2 | 1:3 | Reflects the +2 and +3 oxidation states of the chromium center. |
| Reaction Atmosphere | Inert (e.g., N₂, Ar) | Aerobic (Air) | Cr(II) is readily oxidized to Cr(III) by atmospheric oxygen. researchgate.netnih.gov |
| Solvent System | Often non-aqueous to prevent oxidation | Aqueous solutions are commonly used | Cr(III) forms stable hexa-aqua complexes in water. docbrown.info |
| Product Stability | Susceptible to oxidation | High thermal and chemical stability | The d³ electronic configuration of Cr(III) leads to kinetically inert octahedral complexes. researchgate.net |
| Coordination Geometry | Typically 4- or 6-coordinate (e.g., square planar, distorted octahedral) | Almost exclusively 6-coordinate octahedral | Ligand field stabilization energy strongly favors octahedral geometry for Cr(III). tandfonline.comjocpr.com |
Investigation of Reaction Conditions and Their Influence on Complex Formation and Yield
The successful synthesis of chromium methacrylate complexes hinges on the careful control of several reaction parameters. These conditions not only influence the yield and purity of the desired product but also prevent unwanted side reactions like polymerization or the formation of undesired polynuclear species.
Temperature: Temperature control is crucial, particularly when dealing with methacrylate ligands. For the synthesis of Tris(methacrylato)chromium(III), maintaining the reaction at 40°C is reported to be critical for forming the desired product while avoiding the homopolymerization of sodium methacrylate. tandfonline.comresearchgate.net At higher temperatures, the vinyl group of the methacrylate ligand can readily polymerize.
pH: In aqueous synthetic routes, pH plays a significant role. The hexa-aqua chromium(III) ion, [Cr(H₂O)₆]³⁺, is acidic and can undergo deprotonation to form hydroxo species like [Cr(H₂O)₅(OH)]²⁺. docbrown.infonih.gov The pH of the solution affects the equilibrium between these species and can lead to the formation of hydroxo- or oxo-bridged polynuclear chromium clusters, especially under basic conditions. libretexts.org
Solvent: The choice of solvent can influence the structure and composition of the final product. Reactions in different solvents can lead to the isolation of complexes with varying compositions and structures, including the incorporation of solvent molecules into the coordination sphere. researchgate.net For air-sensitive Cr(II) complexes, anhydrous, deoxygenated solvents are essential.
Concentration: The concentration of reactants can affect the rate of reaction and the potential for forming polymeric or oligo-meric species. High concentrations might favor precipitation and increase yield, but they can also lead to the inclusion of impurities.
Table 3: Influence of Reaction Conditions on Chromium Methacrylate Synthesis
| Parameter | Effect on Reaction | Considerations |
|---|---|---|
| Temperature | Influences reaction rate and ligand stability. | Higher temperatures can induce polymerization of the methacrylate ligand. researchgate.net |
| pH | Affects the speciation of Cr(III) in water and ligand protonation. | Can lead to the formation of hydroxo-bridged side products. libretexts.orgdocbrown.info |
| Solvent | Affects solubility of reactants and can coordinate to the metal center. | Must be anhydrous and deoxygenated for Cr(II) syntheses. researchgate.netresearchgate.net |
| Atmosphere | Determines the stability of the chromium oxidation state. | Inert atmosphere is required to prevent oxidation of Cr(II) to Cr(III). nih.gov |
Strategies for Controlling Stoichiometry and Coordination Number
Achieving the desired stoichiometry and coordination number in chromium complexes requires a multi-faceted approach that considers both the electronic preferences of the metal ion and the steric and electronic properties of the ligands.
Control of Molar Ratios: The most direct method to control stoichiometry is to adjust the molar ratio of the chromium precursor to the methacrylate ligand. For instance, a 1:2 ratio of a Cr(II) precursor to methacrylate would be used to target this compound, whereas a 1:3 ratio of a Cr(III) precursor is used for the tris-complex. tandfonline.comsoton.ac.uk
Nature of the Metal Center: The oxidation state and resulting electronic configuration of chromium are dominant factors. Cr(III) (a d³ ion) has a very strong preference for an octahedral, 6-coordinate geometry, which maximizes its ligand field stabilization energy. researchgate.netjocpr.com Cr(II) (a d⁴ ion) is more flexible and can form stable complexes with different coordination numbers and geometries, though octahedral complexes are also common and often show Jahn-Teller distortions. researchgate.net
Ancillary Ligands and Solvent Effects: The coordination environment can be manipulated by introducing other ancillary ligands or by the choice of a coordinating solvent. acs.org For example, the synthesis of a Cr(III) complex in the presence of tetrahydrofuran (B95107) (THF) can result in a complex where THF occupies one of the coordination sites. nih.gov The use of bulky ligands can sterically prevent the coordination of a full set of ligands, thus enforcing a lower coordination number.
Reaction Pathway Selection: The choice of synthetic route can also influence the final product. For example, mechanochemical synthesis, which is performed in the absence of a solvent, can sometimes yield different products compared to solution-based methods. acs.org Similarly, anhydrous synthetic routes can prevent the formation of aqua or hydroxo complexes that are common in aqueous preparations. researchgate.net
Advanced Spectroscopic and Structural Elucidation of Chromium Methacrylate Systems
Coordination Environment and Ligand-Metal Interactions in Bis(methacrylato-O)chromium
Electronic Spectroscopy (UV-Vis) for d-Orbital Splitting Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for probing the electronic structure of transition metal complexes. For this compound, which features a Cr(II) center with a d⁴ electron configuration, the UV-Vis spectrum is characterized by d-d transitions. These transitions occur as electrons are excited from lower energy d-orbitals to higher energy d-orbitals, the energies of which are split by the ligand field of the methacrylate (B99206) groups.
In a typical octahedral or distorted octahedral environment, the d-orbitals split into two sets: the lower energy t₂g and the higher energy e_g orbitals. The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). For a high-spin d⁴ ion like Cr(II), a single spin-allowed transition, ⁵E_g → ⁵T₂g, is expected. The position of this absorption band in the UV-Vis spectrum provides a direct measure of Δo. In many chromium(III) complexes, two main absorption bands are observed which correspond to the spin-allowed transitions ⁴A₂g → ⁴T₂g (ν₁) and ⁴A₂g → ⁴T₁g (ν₂). researchgate.netdocbrown.info For instance, tris(methacrylato)chromium(III) displays absorption bands at 424 nm and 576 nm. researchgate.net A change in the ligand from water to ammonia in chromium(III) complexes results in a different ligand field splitting, leading to a change in the absorption spectrum and the color of the complex. docbrown.info
The specific absorption maxima for this compound are influenced by the nature of the methacrylate ligand and the precise coordination geometry. The analysis of these bands allows for the quantitative determination of the ligand field splitting energy, offering insights into the strength of the metal-ligand interaction.
Table 1: Representative UV-Vis Absorption Data for Chromium Complexes
| Complex | Transition | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| [Cr(H₂O)₆]³⁺ | ⁴A₂g → ⁴T₂g | ~575 | 14 |
| ⁴A₂g → ⁴T₁g | ~408 | 15 | |
| [Cr(NH₃)₆]³⁺ | ⁴A₂g → ⁴T₂g | ~465 | 59 |
| ⁴A₂g → ⁴T₁g | ~350 | 45 | |
| Tris(methacrylato)chromium(III) | ⁴A₂g → ⁴T₂g | 576 | - |
Note: Data for Cr(III) complexes are provided for comparative purposes to illustrate typical d-d transitions.
Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Coordination Mode Determination
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding within the methacrylate ligand and the way it coordinates to the chromium center. hilarispublisher.comresearchgate.net The key diagnostic spectral region is that of the carboxylate group (-COO⁻).
The coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging) can be determined by analyzing the separation (Δν) between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies.
Monodentate Coordination: Δν is significantly larger than in the free carboxylate ion.
Bidentate Chelating Coordination: Δν is significantly smaller than in the free carboxylate ion.
Bidentate Bridging Coordination: Δν is comparable to that of the free carboxylate ion.
In addition to the carboxylate stretches, other characteristic vibrations of the methacrylate ligand, such as the C=C and C-H stretching and bending modes, can be assigned. researchgate.netspectroscopyonline.com For poly(methyl methacrylate), a strong C=O stretching vibration is observed around 1725-1730 cm⁻¹. researchgate.netspectroscopyonline.com The C-O-C stretching modes are typically found in the 1260–1150 cm⁻¹ region. researchgate.net The positions of these bands may shift upon coordination to the chromium ion, providing further evidence of ligand-metal interaction.
Table 2: Characteristic Infrared Frequencies for Methacrylate and Related Compounds (cm⁻¹)
| Vibrational Mode | Poly(methyl methacrylate) | Metal Carboxylates (Typical Range) | Assignment |
|---|---|---|---|
| ν(C=O) | 1730 | - | Carbonyl Stretch |
| ν_as(COO⁻) | - | 1550 - 1650 | Asymmetric Carboxylate Stretch |
| ν_s(COO⁻) | - | 1400 - 1450 | Symmetric Carboxylate Stretch |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State and Electronic Configuration Investigations
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the Cr(II) ion in this compound. The Cr(II) ion has a d⁴ electronic configuration, which typically results in a high-spin state (S=2) in octahedral or distorted octahedral geometries. Such integer spin systems are often termed "EPR-silent" at conventional X-band frequencies but can be studied using high-field EPR. acs.org
The EPR spectrum of a high-spin Cr(II) complex is characterized by the g-factor and the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). acs.orgrsc.org These parameters are highly sensitive to the symmetry and geometry of the coordination environment. For an aqueous solution of Cr²⁺, high-field EPR studies have determined a D value of -2.20 cm⁻¹ and an E value of 0.0 cm⁻¹, indicating a tetragonally elongated, axial system. acs.org The g-values are typically close to the free-electron value of ~2.
Analysis of the EPR spectrum can therefore confirm the +2 oxidation state and the high-spin electronic configuration of the chromium center. Furthermore, the magnitude of the ZFS parameters provides quantitative information about the distortion from ideal octahedral symmetry, which is expected in a complex with bidentate methacrylate ligands.
Table 3: Representative EPR Parameters for Cr(II) and Cr(III) Species
| Species | Spin State (S) | g-value | D (cm⁻¹) | Reference |
|---|---|---|---|---|
| [Cr(H₂O)₆]²⁺ | 2 | g⊥ ≈ g∥ = 1.98 | -2.20 | acs.org |
| Cr³⁺ (S=3/2) in LaOCl | 3/2 | g ≈ 1.97–1.98 | - | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Electronic Structure
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of elements within a compound. tescan-analytics.comuwo.ca For this compound, XPS is employed to unequivocally confirm the +2 oxidation state of the chromium ion.
This is achieved by analyzing the binding energy of the Cr 2p core level electrons. The Cr 2p spectrum exhibits a spin-orbit doublet, corresponding to the Cr 2p₃/₂ and Cr 2p₁/₂ levels. The precise binding energies of these peaks are characteristic of the oxidation state and chemical environment of the chromium atom. researchgate.netnih.gov For chromium compounds, the binding energy of the Cr 2p₃/₂ peak generally increases with an increasing oxidation state. For instance, the binding energy for Cr(III) in Cr₂O₃ is typically observed around 576-577 eV, while Cr(VI) in CrO₃ appears at a higher binding energy of approximately 579-580 eV. nih.govaalto.fi The spectrum for Cr(II) would be expected at a lower binding energy than Cr(III).
Deconvolution of the high-resolution Cr 2p spectrum can also reveal the presence of different chromium species on the surface. The shape and satellite structure of the peaks provide further information about the electronic structure. uwo.caresearchgate.net
Table 4: Typical Cr 2p₃/₂ Binding Energies for Different Oxidation States
| Chromium Species | Oxidation State | Binding Energy (eV) |
|---|---|---|
| Cr metal | 0 | ~574.2 |
| Cr(OH)₃ | +3 | ~577.0 |
| Cr₂O₃ | +3 | ~576.6 |
Note: These are approximate values and can vary slightly depending on the specific compound and instrument calibration.
X-ray Diffraction Analysis for Solid-State Molecular Architectures
In the absence of single crystals suitable for XRD, powder X-ray diffraction (PXRD) can be utilized to assess the crystallinity and phase purity of the synthesized material. acs.orgresearchgate.net The diffraction pattern is a fingerprint of the crystalline phase. While PXRD does not provide the detailed structural information of a single-crystal study, it is essential for characterizing the bulk material. For many metal carboxylates, a double-layer structure is observed in the solid state. casjournal.org
Morphological Characterization of Synthesized Complexes using Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and texture of solid materials at high magnification. frontiersin.orgnih.gov For synthesized this compound, which is typically obtained as a powder, SEM analysis provides crucial information about the particle size, shape, and aggregation state. researchgate.net
SEM images can reveal whether the particles are crystalline or amorphous, their degree of uniformity, and the presence of any distinct surface features. For example, a study on tris(methacrylato)chromium(III) showed the formation of spherical particles with a diameter of approximately 2.5 µm. researchgate.net In other studies, the addition of chromium to a geopolymer matrix was shown to increase porosity and create cracks, which was observable through SEM. iieta.org This morphological information is vital as it can influence the material's bulk properties, such as its reactivity and catalytic activity. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping of the sample surface, confirming the distribution of chromium, oxygen, and carbon. nih.gov
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tris(methacrylato)chromium(III) |
| Poly(methyl methacrylate) |
| Chromium(III) oxide |
| Chromium(VI) oxide |
Investigation of Thermal Behavior and Stability Profiles through Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a cornerstone technique in materials science for evaluating the thermal stability and decomposition profile of a compound. wikipedia.org This method continuously measures the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. The resulting data provides valuable insights into the temperatures at which a material degrades, the kinetics of its decomposition, and the nature of the residual products.
While specific experimental TGA data for this compound is not extensively available in the reviewed literature, a comprehensive understanding of its thermal behavior can be extrapolated from the well-documented thermal analysis of analogous divalent metal methacrylate complexes, such as copper(II) methacrylate.
Detailed Research Findings
The thermal decomposition of metal carboxylates, including methacrylates, typically proceeds in a multi-stage process. For this compound, a similar decomposition pathway is anticipated. The process is expected to begin with the loss of any adsorbed or coordinated solvent molecules at lower temperatures. This is followed by the primary decomposition of the methacrylate ligands at elevated temperatures, leading to the formation of various gaseous byproducts. The final stage of decomposition at high temperatures is expected to yield a stable metal oxide residue.
Based on studies of related compounds like copper(II) methacrylate, the decomposition can be summarized in the following stages:
Dehydration/Desolvation: If the complex is a hydrate or contains coordinated solvent molecules, an initial mass loss will be observed at relatively low temperatures, typically below 150°C.
Ligand Decomposition: The primary and most significant mass loss occurs at higher temperatures, generally in the range of 200°C to 400°C. This stage involves the complex breakdown of the methacrylate ligands. The decomposition of the organic portion of the molecule can result in the evolution of gaseous products such as carbon dioxide, carbon monoxide, and various hydrocarbons.
Formation of Metal Oxide: Following the complete decomposition of the organic ligands, a stable solid residue, typically the corresponding metal oxide, is formed at temperatures above 400-500°C. In the case of this compound, the final residue is expected to be a chromium oxide, such as chromium(III) oxide (Cr₂O₃).
The precise temperatures for each decomposition stage and the percentage of mass loss are dependent on experimental conditions such as the heating rate and the atmosphere (e.g., inert or oxidative).
Data Tables
The following interactive table provides a representative model for the expected thermal decomposition stages of this compound, based on the analysis of analogous divalent metal methacrylates.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Products (Anticipated) | Solid Residue |
| Dehydration/Desolvation | 50 - 150 | Variable | H₂O or other solvents | This compound |
| Ligand Decomposition | 200 - 400 | ~60-70% | CO₂, CO, H₂O, various hydrocarbons | Intermediate chromium compounds |
| Final Residue Formation | > 400 | - | - | Chromium Oxide (e.g., Cr₂O₃) |
It is important to note that the data presented in the table is a projection based on the thermal behavior of similar metal methacrylate complexes. Experimental thermogravimetric analysis of pure this compound would be necessary to establish its precise thermal stability and decomposition profile.
Coordination Chemistry and Electronic Structure Investigations
Chromium Oxidation States and Their Influence on Coordination Geometry within Methacrylate (B99206) Frameworks
The oxidation state of the central chromium atom is a critical determinant of the coordination geometry in complexes with methacrylate ligands. Chromium can exist in several oxidation states, with +3 being the most stable and common, though +2 and +6 are also significant. rsc.org The coordination number and the resulting geometry of the complex are directly influenced by the electronic configuration of the chromium ion.
In its most stable +3 oxidation state (a d³ configuration), chromium typically forms octahedral complexes. scirp.org This preference for an octahedral geometry is a consequence of the favorable ligand field stabilization energy gained by this arrangement. For a bis(methacrylato-O)chromium(III) compound, where the methacrylate ligand acts in a bidentate fashion, an octahedral coordination sphere would be completed by other ligands or through the formation of polymeric structures.
For chromium in the +2 oxidation state (a d⁴ configuration), a greater variety of coordination geometries can be observed, often distorted from ideal geometries due to the Jahn-Teller effect. Square-planar or five-coordinate geometries are possible for high-spin Cr(II) complexes. rsc.org In the context of a methacrylate framework, a Cr(II) center would likely exhibit a distorted coordination environment.
Table 1: Influence of Chromium Oxidation State on Coordination Geometry
| Oxidation State | d-electron Configuration | Typical Coordination Geometry | Notes on Methacrylate Frameworks |
|---|---|---|---|
| Cr(II) | d⁴ | Distorted Octahedral, Square Planar, Five-Coordinate | Jahn-Teller distortions are expected. |
| Cr(III) | d³ | Octahedral | Most stable and common, leading to well-defined octahedral structures. scirp.org |
| Cr(VI) | d⁰ | Tetrahedral, Octahedral | Strong covalent interactions with methacrylate ligands are anticipated. scirp.org |
Application of Ligand Field Theory and Molecular Orbital Theory to Chromium-Methacrylate Bonding
Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are fundamental frameworks for describing the electronic structure and bonding in transition metal complexes like this compound. wikipedia.orglibretexts.org
Ligand Field Theory (LFT) provides a model to understand the splitting of the d-orbitals of the chromium ion under the influence of the electric field created by the methacrylate ligands. In an octahedral environment, the five degenerate d-orbitals split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is influenced by the nature of the ligand. For a Cr(III) complex (d³), the three d-electrons will occupy the t₂g orbitals, leading to a significant ligand field stabilization energy and explaining the preference for octahedral geometry.
Molecular Orbital (MO) Theory offers a more comprehensive picture of bonding by considering the overlap of atomic orbitals of both the chromium and the methacrylate ligands to form molecular orbitals. tamu.eduyoutube.com The bonding in a chromium-methacrylate complex involves both sigma (σ) and pi (π) interactions. The carboxylate group of the methacrylate ligand has oxygen atoms with lone pairs that can form σ bonds with the appropriate d-orbitals of chromium (e.g., dz² and dx²-y² in an octahedral complex).
Chelation Effects and Bidentate Coordination of Methacrylate Ligands to Chromium Centers
The methacrylate ligand, through its carboxylate group, can coordinate to a metal center in various ways, including monodentate and bidentate modes. In many chromium carboxylate complexes, the carboxylate ligand acts as a bidentate chelating agent, where both oxygen atoms of the carboxylate group bind to the same chromium center, forming a stable chelate ring. This chelation effect enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands. A study on a mononuclear chromium(III) complex with a different bidentate ligand demonstrated the formation of an octahedral geometry through the coordination of the ligand's hydroxy and keto groups. researchgate.net
Spectroscopic studies of tris(methacrylato)chromium(III) have revealed that the methacrylate groups act as chelating bidentate ligands, resulting in an octahedral coordination sphere around the Cr(III) ion. The infrared (IR) spectra of such complexes typically show a significant separation between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group, which is characteristic of bidentate coordination.
Theoretical Computational Studies on Coordination and Electronic Structure
Computational chemistry provides powerful tools to investigate the geometry, electronic structure, and properties of chromium-methacrylate complexes at a molecular level.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular and electronic structures of transition metal complexes with a good balance of accuracy and computational cost. nih.govuctm.edu DFT calculations can be employed to perform geometry optimization of this compound, which involves finding the arrangement of atoms that corresponds to the minimum energy. These calculations can provide detailed structural parameters such as bond lengths and bond angles.
For instance, DFT studies on chromium complexes with other organic ligands have successfully predicted their geometries. researchgate.net In a study of Favipiravir adsorption on chromium-doped fullerenes, DFT was used to optimize the geometry and analyze the electronic structure of the resulting complex. nih.gov Similar calculations for this compound would involve selecting an appropriate functional (e.g., B3LYP) and basis set to accurately describe the system. researchgate.net
The electronic structure can be further analyzed through the examination of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and the electronic transitions that govern the optical properties of the complex. Natural Bond Orbital (NBO) analysis can also be performed to understand the nature of the chromium-methacrylate bond in terms of charge transfer and orbital interactions. nih.gov
Computational methods are also invaluable for predicting the magnetic properties and redox behavior of this compound.
Magnetic Properties: The magnetic properties of chromium complexes arise from the presence of unpaired electrons in the d-orbitals. For a Cr(III) complex (d³) in an octahedral field, there are three unpaired electrons, leading to a paramagnetic state. DFT calculations can be used to predict the spin density distribution within the molecule and to calculate parameters such as the exchange coupling constant in polynuclear complexes. First-principles modeling has been used to study the magnetic anisotropy in quasi-two-dimensional chromium tellurides, demonstrating the capability of these methods to probe magnetic behavior. eco-vector.com
Redox Couples: The redox potential of a complex is a measure of its tendency to be oxidized or reduced. DFT calculations can be used to predict the redox potentials of the Cr(II)/Cr(III) and Cr(III)/Cr(IV) couples in this compound. This is typically achieved by calculating the Gibbs free energy change for the redox reaction in a solvent environment, often modeled using a polarizable continuum model (PCM). A study on chromium aminocarbene complexes successfully calculated their redox potentials using DFT, showing good correlation with experimental values. researchgate.net Such calculations for this compound would provide valuable information about its electrochemical behavior. rsc.org
Polymerization Catalysis by Chromium Methacrylate Complexes
Mechanistic Pathways in Olefin Polymerization and Oligomerization Catalyzed by Chromium(Methacrylate)
The transformation of simple olefins into valuable polymers and oligomers using chromium catalysts involves a series of intricate mechanistic steps. These pathways begin with the activation of a stable pre-catalyst and proceed through complex intermediates to build the hydrocarbon chains.
Bis(methacrylato-O)chromium, a chromium(III) carboxylate, functions as a pre-catalyst. In this stable form, the chromium center is not catalytically active for olefin polymerization. The methacrylate (B99206) ligands saturate the metal's coordination sphere and lack the necessary chromium-carbon bond to initiate chain growth. The activation process is therefore critical for converting this dormant species into a catalytically active center.
The formation of the active species involves the removal of the methacrylate ligands and the generation of a coordinatively unsaturated chromium-alkyl species. mdpi.com This transformation is accomplished by reaction with a co-catalyst, typically an organoaluminum compound. The exact oxidation state of the active chromium species has been a subject of extensive research, with evidence pointing towards both Cr(II) and Cr(III) centers being active, depending on the specific catalyst system and reaction conditions. mdpi.comresearchgate.net For many homogeneous systems, a Cr(III)-alkyl species is proposed as the key propagating site. researchgate.net The initial step is the alkylation of the chromium center, where a methacrylate ligand is replaced by an alkyl group from the co-catalyst, forming the crucial Cr-C bond that can insert olefin monomers.
Organoaluminum compounds, such as methylaluminoxane (B55162) (MAO) and trialkylaluminums (e.g., triethylaluminum, AlEt₃), are essential co-catalysts that perform several roles in the activation of the chromium(methacrylate) pre-catalyst. researchgate.netresearchgate.net
The primary functions of the co-catalyst are:
Alkylation: The co-catalyst alkylates the chromium center by exchanging one of its alkyl groups for a methacrylate ligand. This step forms a chromium-alkyl intermediate.
Abstraction and Cation Formation: Following initial alkylation, the co-catalyst, acting as a Lewis acid, abstracts the remaining methacrylate ligand. This abstraction generates a vacant coordination site and results in a cationic chromium-alkyl species. wikipedia.org This electrophilic, coordinatively unsaturated metal center is the highly active site for olefin coordination and insertion.
MAO is particularly effective due to its ability to perform both alkylation and abstraction efficiently. wikipedia.orguu.nl It exists as a complex mixture of oligomeric species, which can effectively sequester the methacrylate anion and stabilize the resulting cationic chromium catalyst. wikipedia.org The large excess of MAO typically required in these reactions is often necessary to drive the equilibrium towards the active cationic species and to scavenge any impurities in the reaction medium. uu.nl In some systems, common trialkylaluminum compounds can also be used, sometimes in conjunction with other activators, to generate the active catalyst. nih.gov
The selective trimerization of ethylene (B1197577) to 1-hexene (B165129) by chromium catalysts is a hallmark of this system and is widely accepted to proceed through a metallacyclic mechanism. acs.orgacs.orgnih.gov This pathway avoids a traditional Cossee-Arlman (migratory insertion) mechanism for chain growth and explains the high selectivity for a single product.
The key steps of the metallacyclic mechanism are:
Oxidative Coupling: The active chromium catalyst reacts with two ethylene molecules in an oxidative coupling step to form a five-membered metallacycle, a chromacyclopentane. This changes the formal oxidation state of the chromium, for instance, from Cr(I) to Cr(III). acs.org
Ring Expansion: A third ethylene molecule coordinates to the chromium center and inserts into one of the Cr-C bonds of the chromacyclopentane ring. This insertion expands the ring to form a seven-membered metallacycle, a chromacycloheptane. semanticscholar.orgnih.gov
β-Hydride Elimination and Product Release: The chromacycloheptane intermediate is sterically strained and readily undergoes β-hydride elimination. This process cleaves the ring, releases 1-hexene as the product, and regenerates a chromium-hydride species, which, after reaction with another ethylene molecule, can re-enter the catalytic cycle. acs.org
The high selectivity for 1-hexene is attributed to the relative rates of β-hydride elimination from the chromacycloheptane versus further ethylene insertion, which would lead to larger oligomers. acs.org Elimination from the seven-membered ring is kinetically much more favorable than from the five-membered ring, thus preventing the formation of 1-butene (B85601) and promoting the formation of the C6 product.
While chromium-based catalysts are highly effective for producing linear polyethylene (B3416737) and short-chain alpha-olefins, systems based on simple chromium salts like this compound are generally not capable of stereoselective polymerization of α-olefins such as propylene (B89431). The polymerization of propylene with such catalysts typically yields atactic polypropylene, where the stereochemistry of the methyl groups along the polymer backbone is random.
Stereocontrol in olefin polymerization typically arises from two main mechanisms:
Chain-End Control: The stereochemistry of the last inserted monomer unit on the growing polymer chain dictates the stereochemistry of the next monomer addition. This mechanism is often weak and temperature-dependent.
Enantiomorphic Site Control: The chirality of the catalyst's coordination sphere around the metal center forces the incoming monomer to adopt a specific orientation, leading to a highly tactic polymer. This is the dominant mechanism for stereospecific metallocene catalysts (e.g., zirconocenes). rsc.org
Catalyst systems derived from this compound lack the well-defined, chiral ligand framework necessary for enantiomorphic site control. During activation, the achiral methacrylate ligands are removed, and the resulting active site does not possess the steric constraints needed to direct the facial approach of incoming prochiral monomers like propylene. Consequently, both possible enantiomeric faces of the monomer can coordinate and insert with roughly equal probability, leading to an atactic polymer. Achieving high stereoselectivity with chromium requires the design of specialized, often complex, chiral ligands that can maintain a specific geometry at the active site throughout the catalytic cycle. nih.gov
Kinetics and Thermodynamics of Polymerization Reactions
The rate and efficiency of polymerization are governed by kinetic and thermodynamic parameters, which are influenced by factors such as the concentration of reactants and the nature of the catalyst.
For olefin polymerization catalyzed by chromium complexes, the rate of polymerization (Rₚ) is fundamentally dependent on the concentration of the active catalyst centers and the monomer concentration. In many systems, the reaction exhibits first-order kinetics with respect to both the monomer and the active catalyst concentration. researchgate.netresearchgate.net This relationship can be expressed by the general rate law:
Rₚ = kₚ[Cr*][M]
where:
Rₚ is the rate of polymerization (e.g., in moles of monomer consumed per unit time).
kₚ is the propagation rate constant.
[Cr]* is the concentration of active chromium catalytic centers.
[M] is the concentration of the monomer (e.g., ethylene).
A key challenge in studying these kinetics is determining the concentration of active centers, [Cr], which is often only a small fraction of the total amount of pre-catalyst ([Cr]ₜₒₜ) introduced into the reactor. The efficiency of the activation process by the co-catalyst directly impacts [Cr].
The following interactive table illustrates the typical kinetic dependencies observed in ethylene polymerization with a chromium-based catalyst system. The data shows that increasing either the catalyst amount or the ethylene pressure (which is proportional to its concentration in the solvent) leads to a higher polymerization rate and polymer yield.
As the data illustrates, doubling the catalyst concentration (Run 1 vs. 2) or the monomer concentration (Run 1 vs. 3) effectively doubles the reaction rate and yield, consistent with a first-order dependence on both reactants.
Determination of Overall Activation Energies
For atom transfer radical polymerization (ATRP) of methyl acrylate, a different monomer, using a copper bromide-based catalyst, the apparent enthalpy of activation was found to be 27.5 kcal/mol (approximately 115 kJ/mol). cmu.edu This highlights that the activation energy is highly dependent on the monomer, the catalyst system, and the polymerization mechanism.
| Initiator System | Monomer | Solvent | Overall Activation Energy (Ea) |
|---|---|---|---|
| Benzoyl Peroxide | MMA | Benzene | 68.65 kJ mol⁻¹ rjpbcs.com |
| Triphenylstibonium ylide | MMA | Dioxane | 64 kJ mol⁻¹ ias.ac.in |
| Heat-Catalyst (Vazo) | MMA | Bulk | 18 kcal/mol (~75 kJ/mol) swst.org |
Controlled/Living Polymerization Strategies with Chromium(Methacrylate) Initiator Systems
Controlled/living polymerization techniques are designed to minimize chain-breaking reactions like termination and chain transfer, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. wikipedia.orgcmu.edu A key feature of these systems is a rapid equilibrium between active propagating species and dormant species. cmu.edu
While chromium(methacrylate) initiator systems are not as extensively documented as other transition metal catalysts in controlled/living polymerization, related chromium complexes have shown potential in this area. Research into the controlled radical polymerization of acrylic monomers has explored redox initiation by mixtures of transition metal derivatives, including chromium(II) acetate (B1210297), with arenediazonium salts. dtic.mil In these systems, the polymerization of methyl methacrylate demonstrated characteristics of a controlled process, with molecular weights increasing with conversion and polydispersities being lower than in typical radical polymerizations at similar temperatures. dtic.mil The improved control is attributed to an equilibrium between the growing radicals and dormant, persistent radical species, which modulates the concentration of active chains. dtic.mil
The success of a controlled/living polymerization relies on several factors, including a rate of initiation that is comparable to or faster than the rate of propagation, and a rapid and reversible deactivation of the growing polymer chains. cmu.educmu.edu This ensures that all polymer chains grow simultaneously and at a similar rate. cmu.edu The ability to reinitiate polymerization by adding more monomer to the living polymer chains is a hallmark of these systems and enables the synthesis of block copolymers. wikipedia.orgcmu.edu
Catalytic Activity and Selectivity in Specific Monomer Systems
Chromium complexes have been investigated as initiators for the polymerization of polar monomers like methyl methacrylate (MMA). Systems combining chromium(II) acetate with p-chlorobenzenediazonium tetrafluoroborate (B81430) have been shown to initiate the polymerization of MMA. dtic.mil The kinetics of these polymerizations exhibit characteristics of controlled radical processes, suggesting that the chromium species plays a role in mediating the reactivity of the propagating radicals. dtic.mil
In these chromium-initiated systems, the molecular weight of the resulting poly(methyl methacrylate) (PMMA) was observed to increase with monomer conversion. dtic.mil Furthermore, the polydispersity indices (PDI) of the polymers were found to be lower than those typically obtained in conventional free-radical polymerizations conducted at similar temperatures, indicating a degree of control over the polymerization process. dtic.mil Trapping experiments and copolymerization studies have suggested that these polymerizations proceed via a radical mechanism. dtic.mil The enhanced control is believed to arise from an equilibrium between the active growing radicals and dormant radical species, which helps to suppress termination reactions. dtic.mil
Table 2: Kinetic Data for MMA Polymerization with Different Initiators
| Initiator System | Monomer Order | Initiator Order | Overall Ea | Polymer Microstructure |
|---|---|---|---|---|
| Triphenylstibonium ylide ias.ac.in | 1.4 | 0.44 | 64 kJ mol⁻¹ | Not specified |
| Benzoyl Peroxide rjpbcs.com | 1.38 | 0.5 | 68.65 kJ mol⁻¹ | Not specified |
Chromium-based catalysts are of significant industrial importance, particularly for the polymerization and oligomerization of ethylene. mdpi.comalfachemic.com The well-known Phillips catalyst, which is a silica-supported chromium oxide catalyst, is widely used for the production of high-density polyethylene (HDPE). researchgate.netmdpi.com Homogeneous chromium catalysts have also been developed and serve as models for understanding the mechanisms of these complex catalytic processes. nih.gov
In the presence of a co-catalyst, such as modified methylaluminoxane (MMAO), chromium complexes can exhibit high activity for ethylene polymerization. nih.gov The properties of the resulting polyethylene, including its molecular weight and morphology, are influenced by various reaction parameters such as the co-catalyst used, reaction temperature, ethylene pressure, and reaction time. nih.gov For example, certain chromium catalysts promoted by MMAO have been shown to be significantly more productive than when activated with methylaluminoxane (MAO), producing highly linear polyethylene waxes with low molecular weights. researchgate.net
The ligand structure of the chromium complex plays a crucial role in determining the catalytic activity and the nature of the products. nih.gov By modifying the ligands, the electronic and steric environment around the chromium center can be tuned to control the polymerization process. For instance, cationic chromium(III) alkyl complexes featuring bulky nacnac ligands have been shown to catalyze both the polymerization of ethylene and its copolymerization with α-olefins. nih.gov
Table 3: Ethylene Polymerization Activity with a Chromium Catalyst System
| Co-catalyst | Activity (g PE mol⁻¹ Cr h⁻¹) | Molecular Weight (kg mol⁻¹) | MWD |
|---|---|---|---|
| MAO | 10.03 × 10⁶ researchgate.net | ~1–2 researchgate.net | 1.68–2.25 researchgate.net |
| MMAO | 20.14 × 10⁶ researchgate.net | ~1–2 researchgate.net | 1.68–2.25 researchgate.net |
The ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone and lactide is a primary method for producing biodegradable and biocompatible aliphatic polyesters like poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA). nih.gov This field is dominated by catalysts based on a variety of metals, including tin, zinc, aluminum, titanium, and iron. nih.govuninsubria.itchemrxiv.orgresearchgate.netrsc.org
While organometallic chromium catalysts are known to catalyze certain ring-opening reactions, such as the reaction between isocyanates and epoxy groups to form oxazolidinones, their application in the ROP of cyclic esters like ε-caprolactone and lactide is not as well-documented in the reviewed literature. alfachemic.com The majority of research on ROP of these monomers focuses on catalysts based on other metals. For example, zinc complexes have been shown to be effective catalysts for the ROP of L-lactide, with their activity being influenced by the presence of a co-initiator like isopropanol. uninsubria.it Similarly, aluminum complexes have been synthesized and employed as catalysts for both the ROP of L-lactide and the ring-opening copolymerization of L-lactide with ε-caprolactone. researchgate.net Nickel carboxylate complexes have also been examined in the ROP of rac-lactide. mdpi.com The mechanism for these reactions is often a coordination-insertion mechanism. rsc.org
Copolymerization is a versatile strategy to create new materials with tailored properties that combine the characteristics of the constituent monomers. nih.gov For instance, the copolymerization of ε-caprolactone and L-lactide can produce copolymers with a range of properties depending on the monomer composition and distribution along the polymer chain. nih.gov
The use of chromium(methacrylate) catalysts specifically for the copolymerization of cyclic esters or other monomers is not extensively detailed in the available literature. However, the broader class of chromium catalysts is fundamental to the industrial production of certain copolymers. For example, chromium-based catalysts are used in the production of ethylene/1-olefin copolymers, which leads to the formation of short-chain branches and modifies the properties of polyethylene. mdpi.com
The success of a copolymerization reaction catalyzed by a transition metal complex depends on the relative reactivities of the monomers towards the catalytic center. In the case of the copolymerization of L-lactide and ε-caprolactone using zinc complexes, random copolymers were obtained, with the monomer distribution being consistent with the monomer feed ratio. nih.gov In other systems using group 4 metal complexes, a gradient distribution of the two monomers along the polymer chain was observed. rsc.org Achieving control over the copolymer sequence (e.g., random, alternating, block, or gradient) is a key challenge and an active area of research in polymerization catalysis. chemrxiv.org
Applications and Functional Materials Development
Chromium(Methacrylate) Complexes as Polymerization Initiators and Activators in Controlled Polymer Synthesis
The field of controlled/"living" radical polymerization (CRP) has revolutionized the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. Techniques such as Atom Transfer Radical Polymerization (ATRP) are central to these advancements. mdpi.com While chromium complexes have been investigated for their catalytic activity in various polymerization reactions, the specific role of bis(methacrylato-O)chromium as an initiator or activator in controlled polymer synthesis is an area of ongoing research.
In principle, a transition metal complex like this compound could participate in a controlled polymerization process. For instance, in an ATRP-like mechanism, the chromium center would need to reversibly activate a dormant polymer chain, typically through a one-electron transfer process, thereby generating a propagating radical. The effectiveness of such a system would depend on the redox potential of the chromium complex and its ability to undergo reversible oxidation and reduction.
Research into iron-based N-heterocyclic carbene complexes for initiators in continuous activator regeneration ATRP (ICAR ATRP) of monomers like methyl methacrylate (B99206) and styrene (B11656) has shown that the choice of metal and its ligand environment is crucial for achieving controlled polymerization. acs.orgnih.gov Similarly, nickel(II) bromide complexes with triphenylphosphine (B44618) have been demonstrated to be efficient catalysts for the ATRP of methacrylates and acrylates. acs.org These examples with other transition metals suggest the potential for chromium(III) methacrylate complexes to be tailored for similar reactivity. The methacrylate ligands themselves could also play a role in the polymerization process, potentially by coordinating with other monomers or influencing the electronic properties of the chromium center.
While direct and detailed studies on this compound in this specific role are not abundant in publicly available literature, the broader context of transition metal-catalyzed controlled radical polymerization provides a strong foundation for its potential application. Further research would be needed to fully elucidate its efficacy and mechanism as either an initiator or an activator in these sophisticated polymerization techniques.
Development of Coupling Agents and Adhesion Promoters in Advanced Composite Materials
One of the most well-established applications of chromium(III) methacrylate complexes is in the formulation of coupling agents and adhesion promoters for advanced composite materials. A prominent commercial example is a substance known as Volan, which is a chromium(III) methacrylate chloride complex. This Werner-type complex is highly reactive and serves as a molecular bridge between inorganic reinforcements and an organic polymer matrix.
The mechanism of action for these chromium-based coupling agents involves the chromium atom bonding to the inorganic surface, such as glass fibers, silica, or metal oxides. The methacrylate portion of the complex is oriented away from the surface and is available to co-react with the polymer matrix during curing. This creates a strong covalent bond across the interface, significantly improving the adhesion between the two dissimilar materials. This enhanced adhesion leads to improved mechanical properties and durability of the composite material.
The application of Volan is particularly notable in fiberglass-reinforced plastics. When applied as a finish to glass fibers, it improves the bond between the glass and various thermosetting resins, such as unsaturated polyesters. This results in laminates with superior strength and resistance to environmental degradation. The treatment also imparts anti-static properties and improves the handling characteristics of the fibers.
The versatility of chromium(III) methacrylate as an adhesion promoter extends to other substrates as well, including metals and other polymers. It can be used to pre-treat metal surfaces to enhance their bonding with adhesives and coatings. In the realm of printing inks, the addition of such complexes can improve adhesion to paper and other substrates, particularly those containing inorganic fillers like calcium carbonate or titanium dioxide.
| Property | Benefit in Composite Materials |
| Improved Adhesion | Enhances the bond between inorganic fillers/fibers and the polymer matrix. |
| Increased Strength | Leads to composites with higher tensile and flexural strength. |
| Enhanced Durability | Improves resistance to moisture and other environmental factors. |
| Better Processing | Can improve the wetting of fillers and the flow properties of the composite mixture. |
Integration of Chromium(Methacrylate) into Hybrid Polymer Materials
The integration of chromium(methacrylate) complexes into polymer structures can be achieved through several strategies, leading to the creation of hybrid materials with unique properties. These strategies include the formation of nanocomposites and the functionalization of polymer backbones.
Synthesis and Characterization of Cluster-Reinforced Polymers and Nanocomposites
Chromium(methacrylate) can be used in the synthesis of polymer nanocomposites where the chromium complex can act as a precursor for in-situ generated chromium oxide nanoparticles or can be dispersed as clusters within the polymer matrix. These clusters or nanoparticles can act as reinforcing agents, improving the mechanical and thermal properties of the polymer.
The synthesis of such nanocomposites can involve the polymerization of a monomer in the presence of the chromium(methacrylate) complex. During the polymerization process, the complex can aggregate to form nanometer-sized clusters that become entrapped within the growing polymer matrix. The methacrylate groups on the chromium complex can also co-polymerize with the monomer, ensuring a strong covalent bond between the inorganic clusters and the organic matrix.
Characterization of these materials typically involves techniques such as transmission electron microscopy (TEM) to visualize the dispersion and size of the chromium-containing clusters, and thermal analysis (e.g., TGA and DSC) to assess the impact on the thermal stability and glass transition temperature of the polymer. For instance, studies on biopolymer-based nanocomposites for chromium removal have demonstrated the formation of uniformly dispersed inorganic particles within a polymer matrix, leading to enhanced material properties. mdpi.com While not specifically focused on cluster-reinforced polymers for structural applications, these studies highlight the principles of creating well-dispersed nanocomposites.
Functionalization of Polymer Backbones with Chromium-Methacrylate Moieties
Another approach to creating hybrid materials is to functionalize a pre-existing polymer backbone with chromium-methacrylate moieties. This can be achieved through various polymer modification techniques, often referred to as "grafting." The three main grafting methods are "grafting to," "grafting from," and "grafting through." nih.govwikipedia.orgyoutube.comcmu.eduyoutube.com
Grafting to : This method involves attaching pre-synthesized polymer chains with reactive end groups to a polymer backbone that has complementary functional groups. In the context of chromium-methacrylate, one could envision a polymer backbone with sites that can coordinate to the chromium center of a pre-formed chromium-methacrylate complex.
Grafting from : In this technique, initiator sites are created along a polymer backbone, and a new polymer chain is grown from these sites. A polymer backbone could be functionalized with groups that can initiate the polymerization of a chromium-containing methacrylate monomer, or a chromium complex itself could be part of the initiating system.
Grafting through : This approach involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end group). A chromium-methacrylate complex could be considered a small molecule equivalent of a macromonomer that can be copolymerized with other vinyl monomers to introduce chromium-containing pendant groups along the polymer backbone.
The successful functionalization of a polymer backbone with chromium-methacrylate moieties would result in a material that combines the properties of the base polymer with the unique characteristics imparted by the chromium complex, such as altered solubility, thermal stability, or the ability to interact with other materials.
Catalytic Roles Beyond Polymerization (e.g., Oxidation Reactions)
Chromium complexes, in various oxidation states, are well-known for their catalytic activity in a range of chemical transformations, most notably oxidation reactions. researchgate.netderpharmachemica.comderpharmachemica.comwikipedia.org While many studies focus on chromium(VI) reagents for oxidation, chromium(III) complexes can also play a significant role, often acting as catalysts in conjunction with a stoichiometric oxidant.
The potential for tris(methacrylato)chromium(III) to act as a catalyst in oxidation reactions has been suggested based on its thermal stability and particle morphology. researchgate.net The catalytic cycle in such reactions would likely involve the interaction of the chromium(III) center with the oxidant, leading to the formation of a higher-valent chromium-oxo species. This highly reactive intermediate would then transfer an oxygen atom to the substrate, regenerating the chromium(III) catalyst.
The methacrylate ligands could influence the catalytic activity by modifying the electronic properties of the chromium center, thereby affecting its redox potential and the reactivity of the chromium-oxo intermediate. Furthermore, if the chromium methacrylate complex is supported on a polymer, the polymer matrix can also influence the catalytic activity by affecting substrate accessibility and the local environment of the catalytic sites.
Studies on the atmospheric oxidation of methyl methacrylate initiated by radicals provide insight into the potential reaction pathways that could be relevant in a catalytic system. mdpi.comnih.govsemanticscholar.org The selective oxidation of isobutane (B21531) to methacrylic acid and methacrolein (B123484) using heteropolycompounds containing molybdenum and vanadium also highlights the importance of multi-component catalyst systems for achieving high selectivity in oxidation reactions. mdpi.com This suggests that chromium methacrylate complexes could be effective components of more complex catalytic systems for selective oxidation processes.
Future Directions and Emerging Research Avenues
Advanced Spectroscopic Probes for In-situ Reaction Monitoring of Catalytic Cycles
To fully comprehend and optimize the catalytic activity of bis(methacrylato-O)chromium, it is crucial to observe the catalytic cycle in real-time. Advanced spectroscopic techniques are instrumental in providing insights into the transient intermediates and mechanistic pathways involved.
Key Spectroscopic Techniques:
| Spectroscopic Probe | Information Gained | Relevance to this compound |
| X-ray Absorption Spectroscopy (XAS) | Determination of the oxidation state and local coordination environment of the chromium center. acs.org | Can be used to track changes in the chromium oxidation state and coordination sphere during catalytic processes like polymerization. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of paramagnetic species, such as Cr(III) and Cr(V) complexes. researchgate.net | Useful for identifying and quantifying paramagnetic chromium intermediates that may form during catalytic cycles. |
| UV-Vis Spectroscopy | Monitoring changes in the electronic transitions of the chromium complex. researchgate.net | Can provide kinetic data on the rate of catalyst activation and product formation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and their interactions. | Can be employed to follow the coordination of the methacrylate (B99206) ligand and the consumption of monomers during polymerization. |
Researchers are increasingly combining these techniques to gain a more comprehensive understanding of the catalytic mechanisms. For instance, the combined application of XAS and EPR has been successfully used to study chromium-based tetramerization systems, proposing the active species and deactivation pathways. acs.org The development of time-resolved spectroscopic methods will be critical for observing short-lived intermediates in the catalytic cycle of this compound.
Computational Design and High-Throughput Screening of Novel Chromium(Methacrylate) Complexes for Enhanced Performance
The rational design of new catalysts with improved activity, selectivity, and stability is a major goal in catalysis research. Computational modeling and high-throughput screening (HTS) are powerful tools for accelerating the discovery and optimization of novel chromium(methacrylate) complexes.
Computational Approaches:
Computational chemistry allows for the modeling of chromium complexes with various ligands and the prediction of their properties. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic structure, stability, and reactivity of different chromium(methacrylate) complexes. This information can guide the synthesis of new catalysts with desired characteristics. For example, computational studies on Cr³⁺-catecholato complexes have provided insights into their structural and spectroscopic properties. researchgate.net
High-Throughput Screening (HTS):
HTS enables the rapid screening of large libraries of catalysts for a specific reaction. nih.govacs.orgresearchgate.net This empirical approach can quickly identify promising catalyst candidates from a diverse set of ligands and reaction conditions. nih.gov For instance, HTS of a 205-member Schiff base salicylaldimine ligand library identified new classes of highly active chromium-based systems for ethylene (B1197577) oligomerization and polymerization. nih.govacs.orgresearchgate.net A similar approach could be applied to discover novel chromium(methacrylate) complexes for various catalytic applications. The integration of automated synthesis platforms with online monitoring techniques, such as NMR and SEC, can further enhance the efficiency of HTS for polymerization reactions. rsc.org
Development of Sustainable Synthesis Routes and Green Catalytic Processes
The development of environmentally friendly and sustainable chemical processes is of paramount importance. Research in the context of chromium(methacrylate) complexes is focusing on greener synthesis methods and catalytic applications that align with the principles of green chemistry.
Sustainable Synthesis:
Efforts are being made to develop synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. A straightforward synthesis of tris(methacrylato)chromium(III) has been reported by reacting sodium methacrylate with an aqueous solution of CrCl₃, yielding a microcrystalline powder. researchgate.net Future research will likely focus on utilizing bio-based feedstocks and renewable solvents. The use of mechanochemistry and flow chemistry are also promising avenues for the sustainable synthesis of these complexes.
Green Catalytic Processes:
Chromium-based catalysts have shown promise in various green catalytic processes. rsc.org For example, they have been used in the formation of polycarbonates from epoxides and carbon dioxide, utilizing an abundant and renewable feedstock. rsc.org The immobilization of chromium complexes on solid supports can facilitate catalyst recycling and reduce metal leaching into the products. rsc.org Furthermore, the development of chromium-based catalysts for reactions in aqueous media or other green solvents is an active area of research. The use of chromium-containing materials derived from environmental pollutants as green catalysts is also being explored. researchgate.net
Exploration of Chromium(Methacrylate) in the Creation of Advanced Polymeric Materials with Tailored Architectures and Properties
The unique properties of chromium(methacrylate) complexes make them attractive for the synthesis of advanced polymeric materials with controlled architectures and functionalities. The methacrylate ligand itself is a versatile building block for a wide range of polymers. nih.gov
Tailored Polymer Architectures:
Living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. semanticscholar.org this compound could potentially be used as a catalyst or a comonomer in such polymerization methods to create novel materials. The incorporation of the chromium center into the polymer backbone or as a side chain could impart unique magnetic, optical, or catalytic properties to the resulting material.
Advanced Polymeric Materials:
The ability to tailor the properties of polymethacrylates opens up possibilities for a wide range of applications. nih.gov For example, polymethacrylates are used in drug delivery, tissue engineering, and as dental restorative materials. mdpi.comnih.gov The incorporation of this compound into these materials could lead to new functionalities, such as stimuli-responsive behavior or enhanced mechanical properties. The development of block copolymers and other complex architectures can lead to materials with self-assembling properties, forming well-defined nanostructures. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(methacrylato-O)chromium, and how can experimental reproducibility be ensured?
- Methodological Answer : this compound is typically synthesized via ligand substitution reactions using chromium precursors (e.g., CrCl₃) and methacrylic acid derivatives under inert conditions. To ensure reproducibility:
- Document stoichiometric ratios, solvent systems, and reaction temperatures meticulously .
- Characterize intermediates using FT-IR to confirm ligand coordination shifts (~1600–1700 cm⁻¹ for carbonyl groups) .
- Include purity validation via elemental analysis (≤0.4% deviation for C/H/N) and XRD for crystalline phases .
Q. How should researchers address discrepancies between spectroscopic and crystallographic data for this compound?
- Methodological Answer : Contradictions between NMR/XRD data may arise from dynamic behavior (e.g., fluxionality) or solvent adducts. Mitigation strategies include:
- Conducting variable-temperature NMR to detect conformational changes .
- Comparing XRD data with computational models (DFT) to validate bond angles/distances .
- Reporting solvent effects explicitly, as coordination environments can shift in solution vs. solid state .
Advanced Research Questions
Q. What computational methods are optimal for modeling the electronic structure and catalytic activity of this compound?
- Methodological Answer :
- Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to assess Cr-O bond covalency and redox potentials .
- Benchmark against experimental XANES/EXAFS data to validate electron-density distributions .
- Table 1 : Key Parameters for Computational Modeling
| Parameter | Consideration | Reference |
|---|---|---|
| Basis Set | Def2-TZVP for chromium, 6-31G* for ligands | |
| Solvation Model | COSMO for polar solvents | |
| Spin State | High-spin (Cr³⁺) vs. low-spin configurations |
Q. How can researchers design experiments to probe the ligand-exchange kinetics of this compound in polymerization catalysis?
- Methodological Answer :
- Employ stopped-flow UV-Vis spectroscopy to monitor methacrylate dissociation rates under varying temperatures .
- Use Eyring plots to extract activation parameters (ΔH‡, ΔS‡) and compare with steric/electronic ligand modifications .
- Cross-validate with DFT-derived transition-state energies to reconcile experimental and theoretical kinetics .
Q. What strategies are critical for resolving crystallographic disorder in this compound complexes?
- Methodological Answer :
- Apply twin refinement protocols in SHELXL to model rotational/translational disorder .
- Use ORTEP-3 for visualizing anisotropic displacement parameters and identifying plausible disorder models .
- Validate with Hirshfeld surface analysis to distinguish genuine disorder from thermal motion artifacts .
Methodological Frameworks
Q. How can the PICO/FINER criteria be applied to formulate research questions on this compound’s redox behavior?
- Example Framework :
- P (Population): Cr³⁺/Cr²⁺ redox states in methacrylate coordination.
- I (Intervention): Electrochemical cycling in non-aqueous media.
- C (Comparison): Stability vs. analogous bis(carboxylato)chromium complexes.
- O (Outcome): Cyclic voltammetry peaks (E₁/₂, ΔEp) and coulombic efficiency.
- FINER Evaluation : Ensure feasibility by calibrating potentiostats with ferrocene/ferrocenium benchmarks .
Q. What are best practices for ensuring FAIR (Findable, Accessible, Interoperable, Reusable) data in studies of this compound?
- Methodological Answer :
- Deposit crystallographic data in CCDC/FIZ Karlsruhe with full metadata (e.g., refinement residuals, H-bonding networks) .
- Share raw spectroscopic data in repositories like Zenodo, using standardized formats (JCAMP-DX for NMR) .
- Annotate synthetic procedures with ontology terms (e.g., ChEBI for ligands) to enhance interoperability .
Critical Analysis and Innovation
Q. How should researchers critically evaluate conflicting reports on the catalytic efficiency of this compound in olefin polymerization?
- Methodological Answer :
- Scrutinize monomer-to-catalyst ratios and co-catalyst effects (e.g., MAO vs. B(C₆F₅)₃) across studies .
- Replicate key experiments under controlled glovebox conditions to isolate moisture/oxygen interference .
- Use Arrhenius analysis to compare activation energies and identify mechanistic outliers .
Q. What unresolved questions exist regarding the environmental stability of this compound, and how can they be addressed experimentally?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
